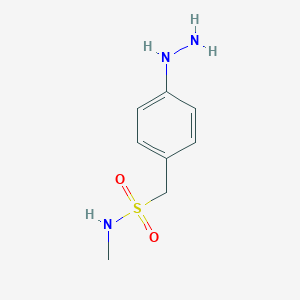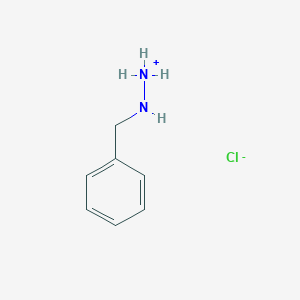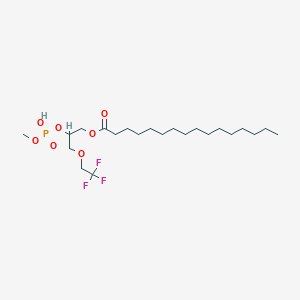
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol, commonly known as HTG-PC, is a synthetic phospholipid that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
HTG-PC is a phospholipid that can interact with cell membranes and alter their properties. It has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, HTG-PC can induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS).
Effets Biochimiques Et Physiologiques
HTG-PC has been shown to have various biochemical and physiological effects. It can increase the solubility and stability of drugs, which can improve their pharmacokinetics and pharmacodynamics. Additionally, HTG-PC can alter the properties of cell membranes, which can affect various cellular processes. HTG-PC has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
HTG-PC has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in vivo. However, HTG-PC also has some limitations for lab experiments. It can be difficult to incorporate into certain drug formulations, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of HTG-PC. One potential area of research is the development of HTG-PC-based drug delivery systems for the treatment of cancer and other diseases. Additionally, HTG-PC could be further studied as a contrast agent for MRI imaging. Further research could also investigate the mechanism of action of HTG-PC and its effects on different cell types. Finally, the synthesis and formulation of HTG-PC could be optimized to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, HTG-PC is a synthetic phospholipid that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can improve the solubility and stability of drugs, act as a contrast agent in MRI imaging, and induce apoptosis in cancer cells. While HTG-PC has several advantages for lab experiments, it also has some limitations. Future research could focus on the development of HTG-PC-based drug delivery systems, further investigation of its mechanism of action, and optimization of its synthesis and formulation.
Méthodes De Synthèse
HTG-PC is synthesized by the reaction between 1-hexadecanol, trifluoroacetic anhydride, and glycine in the presence of triethylamine and dichloromethane. The resulting product is then treated with phosphorous oxychloride and methanol to obtain HTG-PC.
Applications De Recherche Scientifique
HTG-PC has been extensively studied for its potential applications in various fields, including drug delivery, imaging, and cancer therapy. It has been shown to improve the pharmacokinetics and pharmacodynamics of drugs by increasing their solubility and stability. HTG-PC has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues. Additionally, HTG-PC has been investigated for its potential in cancer therapy as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
137464-44-9 |
|---|---|
Nom du produit |
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol |
Formule moléculaire |
C22H42F3O7P |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
[2-[hydroxy(methoxy)phosphoryl]oxy-3-(2,2,2-trifluoroethoxy)propyl] hexadecanoate |
InChI |
InChI=1S/C22H42F3O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(26)31-18-20(32-33(27,28)29-2)17-30-19-22(23,24)25/h20H,3-19H2,1-2H3,(H,27,28) |
Clé InChI |
AZTCOMAPQRBIRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(F)(F)F)OP(=O)(O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(F)(F)F)OP(=O)(O)OC |
Synonymes |
1-hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol MJ 33 MJ-33 MJ33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



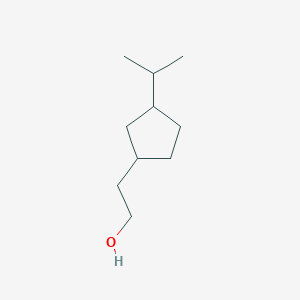
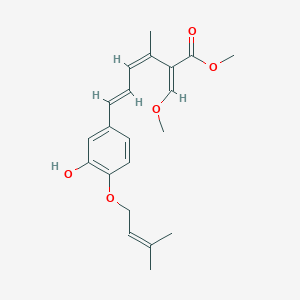
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
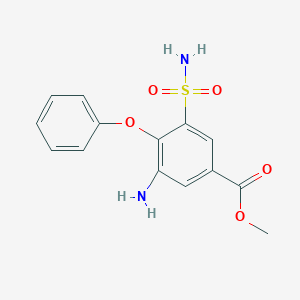
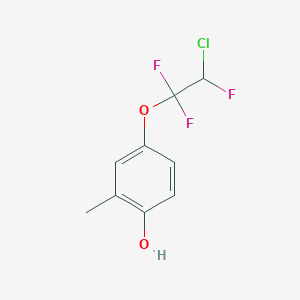
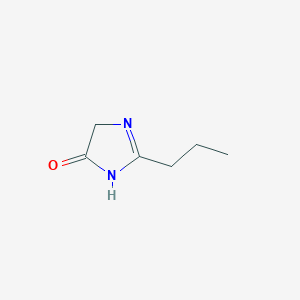
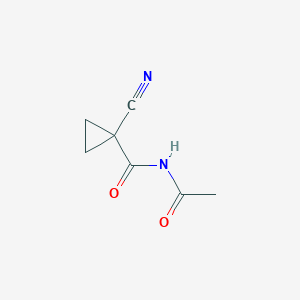
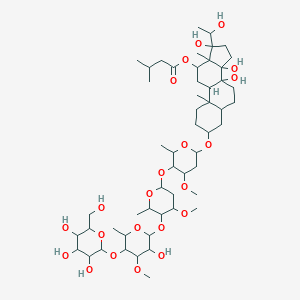
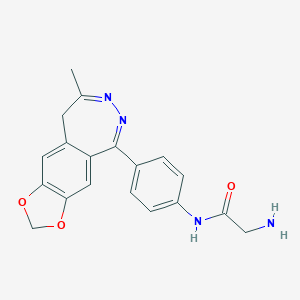
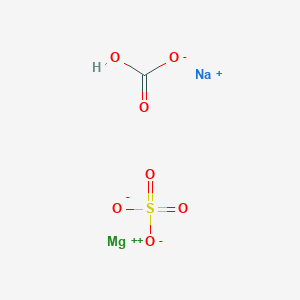
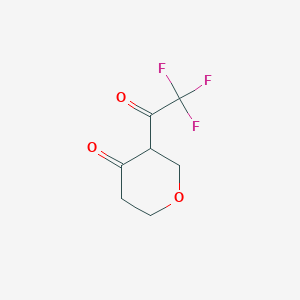
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
